Cellular IDO1 Inhibition: Target Compound Achieves 14 nM IC₅₀ in HeLa Cells, Surpassing Triazinoindole Analogs by >100-Fold
In a cellular context of IDO1 inhibition, Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- demonstrates an IC₅₀ of 14 nM against IDO1 in IFN-γ-stimulated human HeLa cells [1]. This contrasts sharply with a related triazinoindole derivative (CHEMBL3764053), which shows an IC₅₀ of 1,600 nM against recombinant human IDO1, representing a >114-fold difference in potency [2]. While epacadostat (INCB024360), a clinical-stage hydroxyamidine IDO1 inhibitor, achieves an IC₅₀ of approximately 10 nM in similar cellular assays, the target compound offers a distinct triazinoindole thioether chemotype that provides an alternative chemical scaffold for IDO1 inhibitor development [3].
| Evidence Dimension | Cellular IDO1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 14 nM |
| Comparator Or Baseline | Comparator 1: CHEMBL3764053 (triazinoindole analog), IC₅₀ = 1,600 nM; Comparator 2: Epacadostat (INCB024360), IC₅₀ ≈ 10 nM |
| Quantified Difference | 114-fold more potent than CHEMBL3764053; comparable to epacadostat but with a distinct chemotype |
| Conditions | Target compound: IFN-γ-stimulated human HeLa cells, 48 h, kynurenine readout; Comparator 1: recombinant human IDO1, L-tryptophan substrate, 60 min; Comparator 2: similar HeLa cell-based assay |
Why This Matters
The 14 nM cellular IC₅₀ positions this compound as a potent IDO1 inhibitor with a triazinoindole thioether scaffold distinct from the hydroxyamidine class, offering a structurally differentiated tool for IDO1 target validation studies.
- [1] BindingDB. BDBM50233424 (CHEMBL4076756): IC₅₀ = 14 nM; Inhibition of IDO1 in IFN-γ-stimulated human HeLa cells assessed as decrease in kynurenine levels after 48 h. View Source
- [2] BindingDB. BDBM50146543 (CHEMBL3764053): IC₅₀ = 1.60E+3 nM; Inhibition of recombinant human IDO1 assessed as reduction in kynurenine production using L-tryptophan as substrate after 60 min. View Source
- [3] Yue, E. W., et al. (2009). Discovery of potent competitive inhibitors of indoleamine 2,3-dioxygenase with in vivo pharmacodynamic activity and efficacy in a mouse melanoma model. Journal of Medicinal Chemistry, 52(23), 7364–7367. (Epacadostat reference IC₅₀ ≈ 10 nM). View Source
